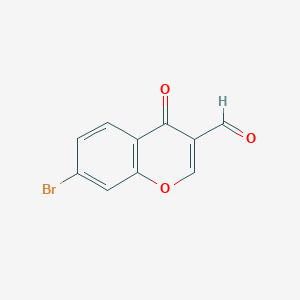

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZCLJVPYDQHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505123 | |

| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69155-80-2 | |

| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69155-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-BROMOCHROMONE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a brominated 3-formylchromone derivative. Chromone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the key physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis and analysis of this compound.

Physicochemical and Crystallographic Data

The fundamental properties of this compound have been determined primarily through X-ray crystallography. The compound is a solid at room temperature and its detailed structural information is summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₅BrO₃ |

| Molecular Weight | 253.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8580 (18) Å, b = 6.054 (4) Å, c = 37.268 (13) Å, β = 90.39 (4)° |

| Cell Volume | 870.4 (8) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.931 Mg/m³ |

Table 1: Physicochemical and Crystallographic Data for this compound.[1][2][3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The key data from proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are presented below.

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.37 | singlet | - | 1H, -CHO |

| 8.52 | singlet | - | 1H, H-2 |

| 8.24 | doublet | 8.8 | 1H, H-5 |

| 7.57 | singlet | - | 1H, H-8 |

| 7.48 | doublet | 8.8 | 1H, H-6 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for this compound.[1][2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

| DART-MS | Positive | 252.950 | 252.981 |

Table 3: Mass Spectrometry Data for this compound.[1][2]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The synthesis of 3-formylchromones is commonly achieved through the Vilsmeier-Haack reaction, which is a reliable method for the formylation of electron-rich aromatic compounds.[4][5][6][7]

Materials:

-

4-bromo-2-hydroxyacetophenone

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Ice bath

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml).[1][2]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (11.6 mmol) dropwise to the cooled solution while stirring.[1][2]

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 14 hours.[1][2]

-

Upon completion of the reaction, pour the mixture into water (50 ml) to precipitate the product.[1][2]

-

Collect the precipitate by filtration.

-

Wash the collected solid with water.

-

Dry the product in vacuo to yield this compound. The reported yield for this protocol is 84%.[1][2]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by dissolving the synthesized compound in a 1,2-dichloroethane/cyclohexane solution and allowing it to crystallize at room temperature.[2]

Visualizations

Synthesis Pathway

The Vilsmeier-Haack reaction is a key method for the synthesis of this compound. The following diagram illustrates the overall transformation.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of the target compound.

References

An In-depth Technical Guide to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a halogenated derivative of the 3-formylchromone scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. The chromone core is a privileged structure found in many natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of a bromine atom at the 7-position and a formyl group at the 3-position of the chromone ring system imparts unique physicochemical properties and potential for diverse chemical transformations, making it a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122481-85-0 | [4] |

| Molecular Formula | C₁₀H₅BrO₃ | [1][2] |

| Molecular Weight | 253.05 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound[1][2]

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from 4-bromo-2-hydroxyacetophenone.

Materials:

-

4-bromo-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

Procedure:

-

To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), phosphorus oxychloride (11.6 mmol) is added dropwise at 0 °C.

-

The reaction mixture is then stirred for 14 hours at room temperature.

-

After completion of the reaction, water (50 ml) is added to the mixture.

-

The resulting precipitate is collected by filtration, washed with water, and dried in vacuo.

This procedure typically yields the desired product in high purity (yield: 84%).[1][2]

Purification

The crude product obtained from the synthesis is purified by washing with water and drying under vacuum.[1][2] For higher purity, recrystallization from a suitable solvent or column chromatography can be employed, although specific conditions for this compound are not detailed in the available literature.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data and Structural Characterization

The structure of this compound has been elucidated using various spectroscopic techniques and X-ray crystallography.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ = 10.37 (s, 1H), 8.52 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 7.48 (d, 1H, J = 8.8 Hz) | [1][2] |

| DART-MS | calcd for [C₁₀H₅BrO₃ + H⁺]: 252.950, found 252.981 | [1][2] |

| IR Spectroscopy | Not specifically reported for the 7-bromo derivative. The parent 3-formylchromone shows characteristic C=O stretching bands in the range of 1630-1690 cm⁻¹.[5] | - |

| ¹³C NMR Spectroscopy | Not specifically reported. | - |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The crystal structure reveals that the molecule is essentially planar.[1][2] The crystal packing is characterized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions between the chromone rings, forming a supramolecular architecture.[1][2][6]

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference(s) |

| Crystal system | Monoclinic | [1][2] |

| Space group | P2₁/c | [1][2] |

| a (Å) | 3.8580 (18) | [1][2] |

| b (Å) | 6.054 (4) | [1][2] |

| c (Å) | 37.268 (13) | [1][2] |

| β (°) | 90.39 (4) | [1][2] |

| Volume (ų) | 870.4 (8) | [1][2] |

| Z | 4 | [1][2] |

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the formyl group at the 3-position and the aromatic character of the chromone ring system. The formyl group can undergo a variety of reactions typical of aldehydes, such as condensation, oxidation, and reduction. The stability of the compound under various conditions has not been extensively reported.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the public domain, the broader class of 3-formylchromone derivatives has been investigated for a range of therapeutic applications.

Derivatives of 3-formylchromone have demonstrated activities such as:

-

Anticancer: Some derivatives have shown cytotoxic effects against various cancer cell lines.[7]

-

Antimicrobial: Antibacterial and antifungal properties have been reported for certain chromone derivatives.

-

Anti-inflammatory: Inhibition of inflammatory pathways has been observed.

-

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like thymidine phosphorylase.[8]

The presence of the bromine atom at the 7-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially modulating its pharmacological profile. The aldehyde functionality at the 3-position provides a handle for further chemical modifications to generate libraries of novel compounds for biological screening.

Diagram: Potential Drug Discovery Workflow

Caption: A conceptual workflow for the development of new drugs based on the title compound.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and materials science. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of more complex molecules with tailored biological activities. While further research is needed to fully elucidate its specific pharmacological profile, the existing knowledge on related 3-formylchromone derivatives suggests that this compound is a promising scaffold for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the chemical and biological properties of this intriguing molecule.

References

- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and materials science. This document details the precise three-dimensional arrangement of the molecule in the solid state, offering insights into the intermolecular interactions that govern its packing. The experimental protocols for its synthesis and crystallographic analysis are also presented, providing a reproducible framework for further investigation.

Summary of Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2][3][4] The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below for facile reference and comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₅BrO₃ |

| Formula Weight | 253.05 |

| Temperature | 100 K |

| Wavelength | 0.71069 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.8580 (18) Å |

| b | 6.054 (4) Å |

| c | 37.268 (13) Å |

| α | 90° |

| β | 90.39 (4)° |

| γ | 90° |

| Volume | 870.4 (8) ų |

| Z | 4 |

| Calculated Density | 1.931 Mg/m³ |

| Absorption Coefficient | 4.71 mm⁻¹ |

| F(000) | 496 |

| Crystal Size | 0.45 x 0.20 x 0.10 mm |

| Data Collection | |

| θ range for data collection | 15.3 to 17.5° |

| Index ranges | -5 ≤ h ≤ 2, -7 ≤ k ≤ 7, -48 ≤ l ≤ 48 |

| Reflections collected | 4817 |

| Independent reflections | 1980 [R(int) = 0.024] |

| Completeness to θ = 27.5° | 99.9% |

| Absorption correction | ψ-scan |

| Max. and min. transmission | 0.624 and 0.339 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1980 / 0 / 127 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.109 |

| R indices (all data) | R1 = 0.045, wR2 = 0.113 |

| Largest diff. peak and hole | 1.26 and -1.73 e.Å⁻³ |

Molecular and Supramolecular Structure

The molecule is essentially planar, with the largest deviation from the least-squares plane being for the formyl oxygen atom.[1][3][4] In the crystal, molecules are linked through C—H···O hydrogen bonds to form tapes.[1][2][3][4] These tapes are further assembled by stacking interactions, with a centroid-to-centroid distance of 3.858 (3) Å between the pyran rings of adjacent molecules, forming supramolecular layers that stack along the c-axis.[1][3] A notable feature is the absence of a short contact for the bromine atom at the 7-position.[1][4] This is in contrast to other brominated chromone derivatives where halogen bonding plays a significant role in the crystal packing.[5][6]

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for the reproducibility of these findings.

Synthesis and Crystallization

The synthesis of this compound is achieved through a Vilsmeier-Haack reaction.[1][4] To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), phosphorus oxychloride (11.6 mmol) was added dropwise at 0 °C.[1][4] The mixture was then stirred for 14 hours at room temperature. Following the reaction, water (50 ml) was added, and the resulting precipitate was collected, washed with water, and dried in vacuo, yielding the product in 84% yield.[1][4] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 1,2-dichloroethane/cyclohexane solution of the title compound at room temperature.[2][4]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a Rigaku AFC-7R diffractometer using Mo Kα radiation (λ = 0.71069 Å) at a temperature of 100 K.[1][2][4] A total of 4817 reflections were measured, of which 1980 were independent.[1][4] An absorption correction was applied using a ψ-scan.[1][2][4] The structure was solved by direct methods and refined by full-matrix least-squares on F².[7] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and crystallographic analysis of this compound.

References

- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a halogenated derivative of the chromone scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural features make it a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader biological activities of related chromene derivatives, positioning it as a key building block for drug discovery and development.

Chemical Identity and Properties

This compound is systematically named according to IUPAC nomenclature. Its core structure consists of a chromone ring system, which is a benzopyran-4-one, substituted with a bromine atom at the 7-position and a formyl group at the 3-position.

Synonyms:

-

7-Bromochromone-3-carboxaldehyde

-

7-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde

Physicochemical and Crystallographic Data

The compound presents as a solid with all its non-hydrogen atoms being essentially coplanar.[1][2][3] Detailed crystallographic data is crucial for understanding its solid-state conformation and for computational studies such as molecular docking.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrO₃ | [2] |

| Molecular Weight | 253.05 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 3.8580(18) Å, b = 6.054(4) Å, c = 37.268(13) Å, β = 90.39(4)° | [2] |

| Volume | 870.4(8) ų | [2] |

| Z | 4 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction.[2] This electrophilic substitution reaction introduces the formyl group onto the chromone precursor.

Synthesis Protocol

Starting Material: 4-Bromo-2-hydroxyacetophenone

Reagents:

-

N,N-dimethylformamide (DMF)

-

Phosphorus(V) oxychloride (POCl₃)

-

Water

Procedure:

-

A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.

-

The solution is cooled to 0 °C.

-

Phosphorus(V) oxychloride (11.6 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for 14 hours at room temperature.

-

Following the stirring period, 50 ml of water is added to the mixture.

-

The resulting precipitates are collected by filtration, washed with water, and dried under vacuum.[2]

Yield: 84%[2]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ = 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H).[2]

-

DART-MS: calculated for [C₁₀H₅BrO₃ + H⁺]: 252.950, found 252.981.[2]

Biological Context and Therapeutic Potential of Chromene Derivatives

While this compound primarily serves as a synthetic intermediate, the broader class of chromene derivatives exhibits a wide range of significant biological activities.[1][4] These activities underscore the potential for developing potent and selective drugs from this scaffold.

Anticancer Activity

Chromene derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms.[4] They have shown cytotoxic effects against a multitude of human cancer cell lines.[4][5] For instance, certain 4H-chromene derivatives have been reported to have IC₅₀ values in the nanomolar range against melanoma and prostate cancer cell lines.[5] The anticancer potential of some derivatives is suggested to be higher than that of the standard drug doxorubicin in specific cancer cell lines.[6]

Antimicrobial Activity

The chromene nucleus is a constituent of many natural and synthetic compounds with antimicrobial properties. Derivatives of 4H-chromene have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, certain chromene derivatives bearing a phenoxypyrazole moiety have shown notable antimicrobial activity.

Other Biological Activities

Beyond anticancer and antimicrobial effects, chromene derivatives have been investigated for a variety of other therapeutic applications, including:

-

Anti-inflammatory activity

-

Antiviral activity

-

Neuroprotective effects

Future Directions: A Workflow for Drug Discovery

Given the established biological potential of the chromene scaffold, this compound represents a valuable starting point for the development of novel drug candidates. A generalized workflow for the in-silico analysis and subsequent development of derivatives is proposed below.

Caption: A generalized workflow for the drug discovery process starting from this compound.

This workflow outlines a rational approach to drug design, beginning with computational methods to predict the efficacy and safety of novel derivatives, followed by chemical synthesis and experimental validation of the most promising candidates.

Conclusion

This compound is a well-characterized compound with a straightforward synthetic route. While it may not possess significant intrinsic biological activity, its utility as a chemical intermediate is substantial. The diverse and potent biological activities of the broader chromene class of compounds highlight the immense potential for leveraging this molecule in the design and synthesis of next-generation therapeutic agents for a range of diseases, including cancer and infectious diseases. Further exploration of derivatives synthesized from this scaffold is a promising avenue for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and materials science.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₅BrO₃[1][2][3][4][5] |

| Molecular Weight | 253.05 g/mol [1][3] |

| Systematic Name | This compound |

| Synonyms | 7-bromo-4-oxo-4h-chromene-3-carboxaldehyde[6] |

| CAS Number | 122481-85-0[2] |

Experimental Protocols

While specific experimental applications will dictate the precise protocols, the following outlines a general methodology for the synthesis of related chromone derivatives, which can be adapted for this compound.

General Synthesis of Brominated 3-Formylchromone Derivatives:

A common synthetic route involves the Vilsmeier-Haack reaction. A substituted 2'-hydroxyacetophenone serves as the starting material.

-

Starting Material: A solution of an appropriately substituted hydroxyacetophenone (e.g., 4-bromo-2-hydroxyacetophenone) is prepared in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the solution at a reduced temperature (e.g., 0 °C) to form the Vilsmeier reagent in situ.

-

Reaction: The reaction mixture is stirred for an extended period, often overnight at room temperature, to allow for the formylation and cyclization to occur.

-

Work-up: The reaction is quenched by the addition of water. The resulting precipitate, the desired chromone derivative, is collected by filtration.

-

Purification: The crude product is washed with water and dried. Further purification can be achieved through recrystallization or column chromatography.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's identity to its key physicochemical properties.

Caption: Relationship between compound identity and key data points.

References

- 1. researchgate.net [researchgate.net]

- 2. parchem.com [parchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-bromo-4-oxo-4h-chromene-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Spectroscopic and Synthetic Profile of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data and a validated synthetic protocol for 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities requiring a thorough characterization of this molecule.

Spectroscopic Data

The following table summarizes the reported ¹H NMR spectral data for this compound. At present, experimentally verified ¹³C NMR data for this specific compound is not available in the public domain.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.37 | s | - | 1H | H-3' (aldehyde) |

| 8.52 | s | - | 1H | H-2 |

| 8.24 | d | 8.8 | 1H | H-5 |

| 7.57 | s | - | 1H | H-8 |

| 7.48 | d | 8.8 | 1H | H-6 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1][2]

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the title compound from 4-bromo-2-hydroxyacetophenone using a Vilsmeier-Haack reaction.[1][2]

Materials:

-

4-bromo-2-hydroxyacetophenone

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

Procedure:

-

A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (11.6 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is then stirred for 14 hours at room temperature.

-

Following the stirring period, water (50 ml) is added to the mixture.

-

The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum.

-

This procedure yields the product, this compound, with a reported yield of 84%.[1][2]

NMR Spectroscopy

The following provides the general conditions for acquiring the ¹H NMR spectrum.

Instrumentation:

-

A 400 MHz NMR spectrometer.

Sample Preparation:

-

The synthesized compound is dissolved in deuterated chloroform (CDCl₃).

Data Acquisition:

-

The ¹H NMR spectrum is recorded at room temperature.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and crystallographic data of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and drug discovery.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrO₃ | [1][2] |

| Molecular Weight | 253.05 g/mol | [1][2] |

| Melting Point | 151-155 °C (for 4-oxo-4H-chromene-3-carbaldehyde) | [3] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectral Data

¹H NMR (400 MHz, CDCl₃): δ = 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H).[1]

Mass Spectrometry (DART-MS): Calculated for [C₁₀H₅BrO₃ + H⁺]: 252.950, Found: 252.981.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2]

| Crystal Data | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.8580 (18) |

| b (Å) | 6.054 (4) |

| c (Å) | 37.268 (13) |

| β (°) | 90.39 (4) |

| V (ų) | 870.4 (8) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.931 |

Crystal data obtained at 100 K.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a Vilsmeier-Haack reaction.[1]

Materials:

-

4-Bromo-2-hydroxyacetophenone

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

Procedure:

-

A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.

-

The solution is cooled to 0 °C.

-

Phosphorus oxychloride (11.6 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for 14 hours at room temperature.

-

Following the stirring period, water (50 ml) is added to the mixture, leading to the formation of a precipitate.

-

The precipitate is collected, washed with water, and dried in vacuo.

-

This process yields the desired product, this compound, with a reported yield of 84%.[1]

Below is a DOT script representation of the synthesis workflow.

Biological Activity and Signaling Pathways

While the broader class of chromone derivatives has been extensively studied for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific research on the biological effects and associated signaling pathways of this compound is limited in the current scientific literature.[4][5] The chromene scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown potent cytotoxic effects against various human cancer cell lines.[6]

Further research is warranted to elucidate the specific biological targets and mechanisms of action for this particular brominated chromone derivative. A generalized workflow for in-silico drug design, which could be applied to investigate the potential biological activity of this compound, is presented below.

References

- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]

- 5. Green Synthesis and Investigation of Biological Activity of Chromene Derivatives | Semantic Scholar [semanticscholar.org]

- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

Navigating the Solubility Landscape of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a synthetic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes detailed experimental protocols for researchers to determine its solubility in their specific applications.

Introduction

The chromone scaffold is a privileged structure in drug discovery, and its derivatives have exhibited a wide range of biological activities. The introduction of a bromo substituent and a carbaldehyde group at the 7 and 3 positions, respectively, of the 4-oxo-4H-chromene core in this compound suggests a molecule with unique physicochemical properties that could influence its behavior in various chemical and biological systems. Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability. This guide aims to be a central resource for researchers working with this compound, providing both available information and the tools to generate new, essential solubility data.

Current State of Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. This highlights a significant knowledge gap for researchers utilizing this compound.

Qualitative Solubility Insights

While quantitative data is lacking, some qualitative information can be inferred from existing literature. A study detailing the crystal structure of this compound reports the successful growth of single crystals from a 1,2-dichloroethane/cyclohexane solution .[1] This indicates that the compound possesses at least some degree of solubility in this particular solvent mixture.

Furthermore, research on other 3-formylchromone derivatives has suggested that these compounds can exhibit very low solubility in a range of solvents. This general observation for structurally related molecules suggests that this compound may also be poorly soluble in many common organic solvents.

Quantitative Solubility Data

To facilitate direct comparison and aid in experimental design, it is recommended that researchers generate and report solubility data in a standardized format. The following table provides a template for recording such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dichloromethane (DCM) | |||||

| Chloroform | |||||

| Ethyl Acetate | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Tetrahydrofuran (THF) | |||||

| 1,4-Dioxane | |||||

| Toluene | |||||

| Hexanes | |||||

| 1,2-Dichloroethane | |||||

| Cyclohexane |

Experimental Protocols for Solubility Determination

Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. The choice of method will depend on the required accuracy, throughput, and available equipment. Below are detailed protocols for established solubility determination methods.

Shake-Flask Method for Thermodynamic Solubility

This is a widely recognized method for determining the equilibrium (thermodynamic) solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted solution using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its accuracy and specificity. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and is free from interfering impurities, a UV-Vis spectrophotometer can be used. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the solubility by taking into account the dilution factor.

-

High-Throughput Methods for Kinetic Solubility

For rapid screening of solubility in multiple solvents, kinetic solubility assays are often employed. These methods are typically faster but may not represent true thermodynamic equilibrium.

4.2.1. Nephelometric Assay (Light Scattering)

This method relies on the detection of light scattering caused by precipitated particles.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the desired organic solvents.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Use a nephelometer to measure the turbidity (light scattering) in each well. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

4.2.2. Direct UV Assay

This method involves the quantification of the dissolved compound after removing any precipitate.

Methodology:

-

Solution Preparation: Add a small volume of a high-concentration DMSO stock solution of the compound to the wells of a filter plate containing the test solvents.

-

Incubation: Incubate the plate with agitation for a set time (e.g., 1-2 hours).

-

Filtration: Separate the dissolved compound from any precipitate by vacuum filtration through the filter plate.

-

Quantification: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate. The concentration is determined by comparison to a standard curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of quantitative solubility data for this compound, this technical guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocols for both thermodynamic and kinetic solubility determination, scientists can obtain reliable and reproducible data. The systematic collection and reporting of such data, using the provided table structure, will be invaluable to the scientific community, fostering a deeper understanding of this compound's physicochemical properties and accelerating its potential applications in research and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and drug development. This document details the available spectroscopic data, including ¹H NMR and Mass Spectrometry, and outlines the experimental protocols for its synthesis and characterization. While exhaustive searches of publicly available scientific literature and databases did not yield specific experimental ¹³C NMR and IR data for this compound, this guide provides expected spectral characteristics based on the analysis of closely related analogs.

Molecular Structure and Properties

This compound is a brominated derivative of 3-formylchromone. Its molecular structure consists of a chromone core, which is a benzopyran-4-one, substituted with a bromine atom at the 7-position and a formyl group at the 3-position.

Molecular Formula: C₁₀H₅BrO₃

Molecular Weight: 253.05 g/mol

DOT Script of Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.37 | s | - | H (formyl) |

| 8.52 | s | - | H-2 |

| 8.24 | d | 8.8 | H-5 |

| 7.57 | s | - | H-8 |

| 7.48 | d | 8.8 | H-6 |

Solvent: CDCl₃, Frequency: 400 MHz[1][2][3]

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| Ion | Calculated m/z | Found m/z |

| [C₁₀H₅BrO₃ + H]⁺ | 252.950 | 252.981 |

Ionization Method: DART (Direct Analysis in Real Time)[1][2][3]

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm (Expected Range) | Assignment |

| 185-195 | C=O (formyl) |

| 175-180 | C-4 (keto) |

| 155-160 | C-8a |

| 150-155 | C-2 |

| 135-140 | C-7 |

| 125-130 | C-5 |

| 120-125 | C-6 |

| 118-122 | C-4a |

| 115-120 | C-3 |

| 110-115 | C-8 |

Infrared (IR) Spectroscopy (Expected)

The expected characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) (Expected Range) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 2900-2800, 2800-2700 | C-H stretch (aldehyde) |

| 1720-1700 | C=O stretch (aldehyde) |

| 1680-1660 | C=O stretch (ketone) |

| 1640-1580 | C=C stretch (aromatic and pyrone) |

| 1300-1200 | C-O stretch (ether) |

| 850-750 | C-H bend (aromatic) |

| 700-550 | C-Br stretch |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a Vilsmeier-Haack reaction.[2][3]

Reactants:

-

4-Bromo-2-hydroxyacetophenone

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.

-

The solution is cooled to 0 °C.

-

Phosphorus oxychloride (11.6 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for 14 hours at room temperature.

-

After stirring, 50 ml of water is added to the mixture, leading to the formation of a precipitate.

-

The precipitate is collected by filtration, washed with water, and dried under vacuum.

DOT Script of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

The following are the general protocols for the spectroscopic analyses mentioned in this guide.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (DART):

-

Instrument: A mass spectrometer equipped with a DART ion source.

-

Procedure: The sample is placed in the DART ion source, where it is ionized by a stream of heated, metastable gas. The resulting ions are then analyzed by the mass spectrometer to determine their mass-to-charge ratio.

DOT Script of Analytical Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a summary of the available spectroscopic data for this compound. The provided ¹H NMR and mass spectrometry data, along with the detailed synthesis protocol, offer a solid foundation for researchers working with this compound. While experimental ¹³C NMR and IR data are not currently available in the public domain, the expected spectral characteristics presented here can serve as a useful reference for the structural confirmation of this molecule. Further research to obtain and publish the complete spectroscopic profile of this compound would be a valuable contribution to the scientific community.

References

CAS number 122481-85-0 properties

Technical Guide on CAS Number 122481-85-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive search of publicly available scientific databases, chemical repositories, and patent literature has yielded no specific information for the compound associated with CAS number 122481-85-0. This suggests that the provided CAS number may be invalid, obsolete, or pertain to a compound that is not widely documented in public domains.

1. Introduction

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system is a critical tool for researchers, scientists, and professionals in drug development, providing a reliable way to identify and retrieve information about specific compounds. An inquiry was initiated to compile a detailed technical guide on the properties, experimental protocols, and biological activity of the substance registered under CAS number 122481-85-0.

2. Methodology

A systematic search was conducted across multiple reputable sources, including:

-

Chemical Databases: SciFinder, Reaxys, PubChem, and ChemSpider.

-

Scientific Literature Repositories: Google Scholar, PubMed, Scopus, and Web of Science.

-

Patent Databases: Google Patents, the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO).

-

Chemical Supplier Catalogs: Sigma-Aldrich (Merck), Thermo Fisher Scientific, and VWR.

The search queries included the CAS number "122481-85-0" as the primary identifier, with additional searches for any associated chemical names, synonyms, or molecular formulas that might be linked to this number.

3. Results and Discussion

The extensive search failed to retrieve any specific data corresponding to CAS number 122481-85-0. No chemical structure, name, formula, or any associated experimental or theoretical data could be found. This lack of information can arise from several possibilities:

-

Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a single incorrect digit will lead to a failed search.

-

Obsolete or Deleted Number: In some instances, a CAS number may be deleted or merged with another entry. However, there is typically a record of such changes, which was not found in this case.

-

Confidential or Proprietary Substance: The compound may be a proprietary substance for which information is not publicly disclosed.

-

Internal Registry Number: The number could be an internal registry number for a specific organization that has been mistaken for a CAS number.

Due to the absence of any verifiable information for CAS number 122481-85-0 in the public domain, it is not possible to provide the requested in-depth technical guide. It is recommended to verify the accuracy of the CAS number. If the number is confirmed to be correct, the substance it represents is likely not characterized in publicly accessible scientific literature or databases.

5. Recommendations for Further Action

To proceed with obtaining information on the desired compound, the following steps are recommended:

-

Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

-

Provide Additional Identifiers: If available, provide any other known identifiers for the compound, such as a chemical name (common or IUPAC), trade name, or molecular formula.

-

Consult the Source: If the CAS number was obtained from a specific publication, patent, or internal document, consulting the original source may provide further context or clarification.

Without a valid and identifiable chemical entity, the creation of a technical guide with quantitative data, experimental protocols, and visualizations is not feasible. We await further clarification to fulfill the user's request.

Physical appearance of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's known physical and spectroscopic properties, a detailed synthesis protocol, and crystallographic data.

Physicochemical Properties

While specific details regarding the physical appearance, such as color, and precise melting and boiling points are not extensively documented in publicly available literature, the compound is known to be a solid that can be precipitated and crystallized.[1] A Safety Data Sheet indicates that the substance can form dust, suggesting it is a solid at room temperature. The following tables summarize the available quantitative data for this compound.

General and Spectroscopic Data

| Property | Value | Reference |

| Chemical Formula | C₁₀H₅BrO₃ | [2][3] |

| Molecular Weight | 253.05 g/mol | [2][3] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H) | [2] |

| DART-MS (m/z) | Calculated for [C₁₀H₅BrO₃ + H⁺]: 252.950, Found: 252.981 | [1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[2][3] The compound crystallizes in a monoclinic system.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 3.8580 (18) Å, b = 6.054 (4) Å, c = 37.268 (13) Å, β = 90.39 (4)° | [2][3] |

| Volume (V) | 870.4 (8) ų | [2][3] |

| Z | 4 | [2][3] |

| Density (calculated) | 1.931 Mg m⁻³ | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, starting from 4-bromo-2-hydroxyacetophenone.[2]

Experimental Workflow

Detailed Methodology

-

Reaction Setup: A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in 15 ml of N,N-dimethylformamide (DMF) is prepared in a suitable reaction vessel.[2]

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. To this cooled solution, phosphorus oxychloride (POCl₃, 11.6 mmol) is added dropwise.[2]

-

Reaction: The reaction mixture is then allowed to warm to room temperature and is stirred for 14 hours.[2]

-

Work-up: After the reaction is complete, 50 ml of water is added to the mixture, which causes the product to precipitate out of the solution.[2]

-

Isolation: The resulting precipitates are collected by filtration, washed with water, and then dried under vacuum to yield this compound. The reported yield for this protocol is 84%.[2]

Logical Relationships in Crystal Packing

The crystal structure of this compound exhibits specific intermolecular interactions that dictate its packing in the solid state. These interactions are crucial for understanding the supramolecular chemistry of this compound.

In the crystalline state, molecules of this compound are linked through C—H⋯O hydrogen bonds, forming tapes.[2] These tapes are further assembled into supramolecular layers by stacking interactions between the pyran rings of adjacent molecules.[2]

References

Stability and Storage of 7-bromo-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-bromo-3-formylchromone, a key intermediate in medicinal chemistry and drug development.[1][2] Due to the limited availability of specific stability data for this compound, this guide integrates information on the known reactivity of the 3-formylchromone scaffold with established principles of chemical stability and internationally recognized guidelines for stability testing. The aim is to provide researchers and drug development professionals with a robust framework for handling, storing, and evaluating the stability of 7-bromo-3-formylchromone to ensure its quality and integrity throughout the research and development lifecycle.

Introduction

7-bromo-3-formylchromone is a heterocyclic compound belonging to the chromone family. The presence of the electrophilic formyl group and the chromone core makes it a versatile building block for the synthesis of various biologically active molecules.[3] The bromine substituent on the benzene ring further modulates its physicochemical properties and potential as a pharmaceutical intermediate. Understanding the stability profile of 7-bromo-3-formylchromone is critical for ensuring the reproducibility of experimental results, the quality of synthesized derivatives, and compliance with regulatory standards in drug development. This guide outlines the potential degradation pathways, recommended storage conditions, and a framework for stability testing based on established international guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of 7-bromo-3-formylchromone is presented in Table 1. These properties are fundamental to understanding its stability and handling requirements.

Table 1: Physicochemical Properties of 7-bromo-3-formylchromone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrO₃ | [4] |

| Molecular Weight | 253.05 g/mol | --- |

| Appearance | Solid | [4] |

| Melting Point | 151-153 °C | [4] |

| Solubility | --- | Data not available |

| pKa | --- | Data not available |

Note: "---" indicates that specific data was not found in the public domain.

Potential Degradation Pathways

Reactivity of the Formyl Group

The aldehyde functional group at the 3-position is a primary site of reactivity and potential degradation.

-

Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.

-

Cannizzaro-type Reactions: In the presence of a strong base, disproportionation to the corresponding alcohol and carboxylic acid can occur.

-

Condensation Reactions: The formyl group can react with nucleophiles, which could be present as impurities or degradation products.[3][6]

Lability of the Chromone Ring

The γ-pyrone ring of the chromone nucleus can undergo cleavage under certain conditions.

-

Hydrolysis: The ester-like character of the pyrone ring makes it susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening products. The rate of hydrolysis is expected to be pH-dependent.[7]

Photodegradation

Aromatic and conjugated systems, such as the chromone ring, can absorb UV and visible light, leading to photochemical reactions. The bromine atom can also influence the photostability of the molecule.

The logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.

References

- 1. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]

- 5. d-nb.info [d-nb.info]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde as a Versatile Synthetic Intermediate

Abstract

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, also known as 7-bromo-3-formylchromone, is a highly valuable and reactive intermediate in synthetic organic chemistry. Its unique structure, featuring an electrophilic aldehyde, a Michael acceptor system, and a functionalizable aromatic ring, makes it a powerful building block for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed protocols for the synthesis of the title compound and its subsequent elaboration into complex molecules, particularly pyrazole derivatives, which have shown significant potential in drug discovery.

Introduction

Chromone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The 3-formylchromone scaffold is particularly useful as it possesses multiple reactive sites, allowing for the construction of various fused and linked heterocyclic systems.[1] The presence of a bromine atom at the 7-position provides an additional handle for further synthetic modifications, such as cross-coupling reactions, enhancing its utility for creating diverse chemical libraries for drug screening. This application note details the synthesis of this compound and its primary application as a precursor to pyrazole-containing molecules with potential therapeutic activities.

Synthesis of this compound

The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate 2-hydroxyacetophenone.[2] This one-pot reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as both the formylating agent and the cyclizing agent.[3][4]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol describes the synthesis of this compound from 4-bromo-2-hydroxyacetophenone.[2][5]

Materials:

-

4-bromo-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Deionized water

-

Ice bath

-

Round-bottom flask and standard glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-hydroxyacetophenone (1.0 eq, e.g., 4.7 mmol) in anhydrous DMF (e.g., 15 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add POCl₃ (2.5 eq, e.g., 11.6 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 12-14 hours at room temperature.[2] The solution will typically become a thick, colored mass.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water (e.g., 50 mL).

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with water to remove any residual DMF and inorganic salts.

-

Dry the product in a vacuum oven to yield this compound as a solid.

Synthesis Data

| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |

| 4-bromo-2-hydroxyacetophenone | DMF, POCl₃ | 14 h | 0 °C to RT | 84% | [2][5] |

Application in Heterocyclic Synthesis: Pyrazole Derivatives

This compound is an excellent substrate for synthesizing pyrazole-containing compounds. The reaction typically proceeds via condensation of the aldehyde group with a hydrazine derivative, followed by an intramolecular cyclization. These reactions are often high-yielding and can be performed under mild conditions.

General Protocol: Synthesis of Chromone-Linked Pyrazoles

This protocol provides a general method for the reaction of this compound with various substituted hydrazines.

Materials:

-

This compound

-

Substituted hydrazine or hydrazine hydrate (e.g., phenylhydrazine, thiosemicarbazide)

-

Solvent (e.g., Ethanol, Methanol, Acetic Acid)

-

Catalyst (optional, e.g., a few drops of glacial acetic acid)

-

Reflux apparatus

Procedure:

-

Dissolve or suspend this compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

-

Add the substituted hydrazine (1.0 - 1.2 eq) to the mixture.

-

If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

-

Wash the purified product with a cold solvent (e.g., cold ethanol) and dry under vacuum.

Representative Synthesis Data

While specific data for the 7-bromo derivative is dispersed, the following table summarizes typical yields for reactions of various 3-formylchromones with nucleophiles, which are expected to be comparable.

| Nucleophile/Reaction Type | Product Type | Typical Yield Range | Reference |

| Substituted Hydrazides | Hydrazones | 78-81% | |

| Diazomethane | Pyrazolines | 61-89% | |

| 5-Amino-3-methyl-1H-pyrazole | Fused Pyrazolo[4,3-e]pyridinone | ~60% | |

| Hydrazine Hydrate | 3(5)-(2-hydroxyaryl)pyrazoles | 45-67% |

Applications in Drug Discovery

The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anti-cancer effects. Derivatives synthesized from this compound are of significant interest to drug development professionals.

-

Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The chromone-pyrazole hybrids offer novel structures for tackling antimicrobial resistance.

-

Anti-inflammatory and Antioxidant Activity: Certain chromone-linked hydrazides have shown promising antioxidant and anti-inflammatory properties.

-

Oncology: The pyrazole scaffold is a component of several kinase inhibitors used in cancer therapy. The ability to generate large, diverse libraries from the 7-bromo intermediate makes it a valuable tool in the search for new anti-cancer agents.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The protocols outlined herein provide a robust foundation for its synthesis and subsequent use in constructing libraries of complex heterocyclic molecules, particularly pyrazoles. The demonstrated biological potential of these derivatives makes this building block a significant tool for researchers in medicinal chemistry and drug development.

References

- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meddocsonline.org [meddocsonline.org]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization reactions of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a versatile scaffold for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols detailed herein are based on established synthetic methodologies for chromone derivatives and are intended to serve as a guide for the preparation of pyrazole, pyrimidine, and isoxazole analogues.

Introduction

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds. The presence of the reactive aldehyde group at the 3-position, coupled with the electrophilic nature of the C2-C3 double bond of the chromone ring, allows for diverse chemical transformations. These derivatization reactions are instrumental in the development of novel therapeutic agents, with reported biological activities including anticancer and antimicrobial effects.

Derivatization Reactions

The primary derivatization strategies for this compound involve condensation and cyclization reactions to form fused heterocyclic systems. The most common and biologically relevant derivatives include pyrazoles, pyrimidines, and isoxazoles.

Synthesis of Pyrazole Derivatives

The reaction of 3-formylchromones with hydrazine derivatives is a well-established method for the synthesis of chromone-fused pyrazoles. This reaction typically proceeds via a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization.

Synthesis of Pyrimidine Derivatives

Chromone-fused pyrimidine derivatives can be synthesized through the reaction of 3-formylchromones with compounds containing an amidine functional group, such as urea, thiourea, or guanidine. The Biginelli reaction and related multi-component reactions are often employed for this purpose.

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives from 3-formylchromones can be achieved through reaction with hydroxylamine hydrochloride. This reaction involves the formation of an oxime intermediate, which then undergoes cyclization to yield the isoxazole ring.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of heterocyclic derivatives from chromone precursors, based on literature for analogous compounds. It is important to note that reaction conditions should be optimized for this compound.

Table 1: Synthesis of Pyrazole Derivatives from 3-Formylchromones

| Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Hydrazine Hydrate | Ethanol | Acetic Acid | Reflux | 4-6 | 70-85 |

| Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 5-7 | 65-80 |

| Substituted Hydrazines | DMF | - | Reflux | 3-5 | 60-75 |

Table 2: Synthesis of Pyrimidine Derivatives from 3-Formylchromones

| Reagent(s) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Urea, Ethyl Acetoacetate | Ethanol | HCl | Reflux | 8-12 | 60-75 |

| Thiourea, Active Methylene Compound | Ethanol | Piperidine | Reflux | 6-10 | 65-80 |

| Guanidine Hydrochloride | DMF | K₂CO₃ | 100 | 5-8 | 55-70 |

Table 3: Synthesis of Isoxazole Derivatives from 3-Formylchromones

| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Hydroxylamine Hydrochloride | Ethanol | Sodium Acetate | Reflux | 5-7 | 70-85 |

| Hydroxylamine Hydrochloride | Pyridine | - | Reflux | 4-6 | 65-80 |

Experimental Protocols

The following are generalized experimental protocols for the key derivatization reactions of this compound. Researchers should adapt and optimize these procedures for their specific experimental setup and analytical characterization.

Protocol 1: Synthesis of 7-Bromo-1H-chromeno[2,3-c]pyrazol-4(10H)-one

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 7-Bromo-1H-chromeno[2,3-c]pyrazol-4(10H)-one.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) for purification.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 7-Bromo-5-substituted-chromeno[2,3-d]pyrimidin-4(1H)-one

Materials:

-

This compound

-

Urea (or Thiourea/Guanidine Hydrochloride)

-

An active methylene compound (e.g., ethyl acetoacetate)

-

Ethanol

-

Catalyst (e.g., piperidine or HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), the active methylene compound (1 mmol), and urea (or its analogue, 1.2 mmol) in ethanol (25 mL).

-

Add a catalytic amount of piperidine (for urea/thiourea) or a few drops of concentrated HCl (for guanidine).

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Wash the crude product with cold ethanol and dry under vacuum.

-

Purify the product by recrystallization from an appropriate solvent.

-

Characterize the synthesized chromeno[2,3-d]pyrimidine derivative by spectroscopic methods.

Protocol 3: Synthesis of 7-Bromo-chromeno[3,2-d]isoxazol-4(1H)-one

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate (or pyridine)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

-

Reflux the reaction mixture for 5-7 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 7-Bromo-chromeno[3,2-d]isoxazol-4(1H)-one.

-

Confirm the structure of the final compound using analytical techniques.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer and antimicrobial agents. The following diagrams illustrate the potential signaling pathways and mechanisms of action for these compounds.

Anticancer Activity: EGFR Inhibition and Apoptosis Induction